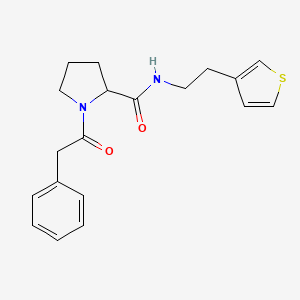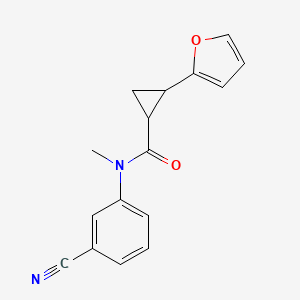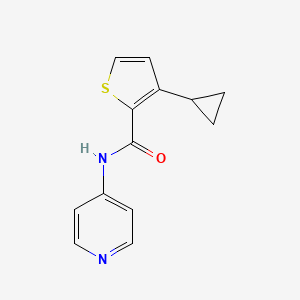
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one (CTP) is a compound that has gained significant attention in recent years due to its potential applications in various scientific fields. CTP is a heterocyclic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The exact mechanism of action of 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, among others. It has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to increase locomotor activity and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects. In vitro studies have shown that 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one can inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
実験室実験の利点と制限
One of the main advantages of using 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in animal studies. However, one limitation of using 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one is its relatively high cost compared to other compounds that have similar effects on the body.
将来の方向性
There are several future directions for research on 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one and its interactions with various receptors and enzymes in the body.
合成法
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one can be synthesized using various methods, including the reaction of 3-cyclopropylthiophene-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer. In pharmacology, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been investigated for its interactions with various receptors and enzymes in the body.
特性
IUPAC Name |
4-(3-cyclopropylthiophene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-10-7-14(5-4-13-10)12(16)11-9(3-6-17-11)8-1-2-8/h3,6,8H,1-2,4-5,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGIAPZRFHVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide](/img/structure/B7531777.png)

![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)
![3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole](/img/structure/B7531806.png)

![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)



![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)